molecular formula C8H8ClNO B2415117 1-(2-Chloro-6-methylpyridin-3-YL)ethanone CAS No. 49667-29-0

1-(2-Chloro-6-methylpyridin-3-YL)ethanone

Cat. No.: B2415117
CAS No.: 49667-29-0
M. Wt: 169.61
InChI Key: SHMWLYUKXRLPJV-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-methylpyridin-3-YL)ethanone is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

The synthesis of 1-(2-Chloro-6-methylpyridin-3-YL)ethanone typically involves the chlorination of 2-methylpyridine followed by acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride or acetyl chloride. The process is carried out under controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce production costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

1-(2-Chloro-6-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Chloro-6-methylpyridin-3-YL)ethanone is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

1-(2-Chloro-6-methylpyridin-3-YL)ethanone can be compared with other similar compounds, such as:

    2-Chloro-3-methylpyridine: Similar in structure but lacks the ethanone group.

    3-Chloro-2-methylpyridine: Similar in structure but with different positioning of the chlorine and methyl groups.

    2-Methyl-3-pyridinecarboxaldehyde: Contains an aldehyde group instead of an ethanone group.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

1-(2-chloro-6-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-3-4-7(6(2)11)8(9)10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMWLYUKXRLPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl magnesium chloride (3 M in THF, 10 mL) was slowly added at 0° C. to a solution of 2-chloro-N-methoxy-6,N-dimethyl-nicotinamide (2.4 g) in THF (100 mL). The reaction mixture was stirred at 0° C. for 1 h, then quenched with water. The resulting mixture was extracted with EtOAc, the combined organics dried over anhydrous Na2SO4, filtered and evaporated under reduced pressure. The crude residue was purified by flash chromatography (EtOAc/hexane, gradient from 0 to 25% in 25 minutes) to give 1-(2-chloro-6-methylpyridin-3-yl)-ethanone (0.85 g) as a brown oil.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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